1,2,4-Thiadiazole-5-carbaldehyde
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Overview
Description
1,2,4-Thiadiazole-5-carbaldehyde is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Thiadiazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with formic acid or formamide under acidic conditions. Another method includes the reaction of thiosemicarbazide with carbon disulfide followed by oxidation with hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Thiadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or sulfoxides.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1,2,4-Thiadiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2,4-thiadiazole-5-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar chemical properties but different biological activities.
1,2,3-Thiadiazole: A related compound with distinct reactivity and applications.
Benzothiadiazole: A fused ring system containing a thiadiazole moiety, used in materials science and medicinal chemistry
Uniqueness: 1,2,4-Thiadiazole-5-carbaldehyde is unique due to its specific aldehyde functional group, which imparts distinct reactivity and allows for diverse chemical transformations. Its ability to participate in various reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C3H2N2OS |
---|---|
Molecular Weight |
114.13 g/mol |
IUPAC Name |
1,2,4-thiadiazole-5-carbaldehyde |
InChI |
InChI=1S/C3H2N2OS/c6-1-3-4-2-5-7-3/h1-2H |
InChI Key |
AKJKHYJOLIRYKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=N1)C=O |
Origin of Product |
United States |
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